5-(1,3-benzoxazol-2-ylmethyl)-N-(3,4-dichlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the dichlorobenzyl group, and the construction of the isoxazolecarboxamide framework. Common reagents used in these reactions include:
Benzoxazole formation: Starting materials such as o-aminophenol and carboxylic acids or their derivatives.
Dichlorobenzyl group introduction: Reagents like 3,4-dichlorobenzyl chloride.
Isoxazolecarboxamide construction: Precursors such as hydroxylamine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE: can be compared with other isoxazolecarboxamides and benzoxazole derivatives.
Similar compounds: 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE, 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE, and 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE.
Uniqueness
The uniqueness of 5-(1,3-BENZOXAZOL-2-YLMETHYL)-N-(3,4-DICHLOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15Cl2N3O3 |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-ylmethyl)-N-[(3,4-dichlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-13-6-5-11(7-14(13)21)10-22-19(25)16-8-12(27-24-16)9-18-23-15-3-1-2-4-17(15)26-18/h1-7,12H,8-10H2,(H,22,25) |
InChI Key |
TXKBACFYKKDJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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